molecular formula C7H15NO2 B1209776 Actinine CAS No. 407-64-7

Actinine

Cat. No.: B1209776
CAS No.: 407-64-7
M. Wt: 145.20 g/mol
InChI Key: JHPNVNIEXXLNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atomic Composition and Molecular Formula Analysis

The fundamental molecular composition of actinidine has been definitively established through various analytical techniques, revealing a concise yet structurally complex alkaloid. The molecular formula of actinidine is established as carbon ten hydrogen thirteen nitrogen one, representing a relatively compact organic molecule with significant structural complexity. The molecular weight calculations consistently demonstrate a value of 147.22 grams per mole, with high-precision mass spectrometric analysis providing a monoisotopic mass of 147.104799 atomic mass units.

The atomic composition analysis reveals specific ratios that contribute to the compound's unique properties and biological activity. The carbon framework consists of ten carbon atoms arranged in a bicyclic system, with thirteen hydrogen atoms distributed throughout the molecular structure to satisfy valency requirements. The presence of a single nitrogen atom within the pyridine ring system represents a critical structural element that influences both the chemical properties and biological interactions of the compound.

Parameter Value Source Method
Molecular Formula Carbon Ten Hydrogen Thirteen Nitrogen One Mass Spectrometry
Molecular Weight 147.22 grams per mole Calculated
Monoisotopic Mass 147.104799 atomic mass units High-Resolution Mass Spectrometry
Elemental Composition Carbon: 81.60%, Hydrogen: 8.90%, Nitrogen: 9.52% Elemental Analysis

The structural framework of actinidine is classified as a member of the cyclopentapyridines family, specifically characterized as 6,7-dihydrocyclopenta[c]pyridine bearing two methyl substituents at positions 4 and 7. This classification places the compound within the broader category of pyridine alkaloids, while its specific substitution pattern and ring fusion arrangement contribute to its unique chemical and biological properties.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of actinidine reveals the presence of a single chiral center that significantly influences its biological activity and chemical behavior. The compound exhibits absolute stereochemistry with one defined stereocenter located at position 7 of the cyclopentane ring system. This chiral center adopts the S-configuration, as indicated by the systematic name (7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine, establishing the compound's specific three-dimensional arrangement.

The optical activity of actinidine manifests as a negative rotation, denoted by the designation (-)-actinidine or L-(-)-actinidine in various nomenclature systems. This optical rotation provides both a means of identification and a reflection of the compound's asymmetric molecular architecture. The presence of this single chiral center eliminates the possibility of geometric isomerism, as confirmed by the absence of E/Z centers in the molecular structure.

The stereochemical configuration significantly impacts the compound's biological interactions, particularly its role as a plant metabolite and pheromone. The specific S-configuration at position 7 contributes to the compound's ability to interact with biological receptors and enzymes in a stereospecific manner, influencing its effectiveness in various biological processes.

Stereochemical Parameter Specification Designation
Number of Chiral Centers 1 Position 7
Absolute Configuration S (7S)
Optical Activity Negative Rotation (-)
Stereochemical Completeness 1/1 Defined Centers Absolute Stereochemistry
E/Z Centers 0 No Geometric Isomerism

Crystallographic Studies and X-ray Diffraction Data

While direct crystallographic data for actinidine itself appears limited in the available literature, related structural studies provide valuable insights into the three-dimensional arrangement of similar compounds within the cyclopentapyridine family. The crystallographic analysis of related monoterpene alkaloids and iridoid compounds offers important comparative data for understanding the spatial arrangement of actinidine.

The molecular geometry derived from computational methods and spectroscopic data indicates a relatively rigid bicyclic framework with specific bond angles and distances characteristic of fused ring systems. The cyclopentane ring adopts a puckered conformation to minimize steric strain, while the pyridine ring maintains planarity consistent with aromatic character. The methyl substituents at positions 4 and 7 adopt orientations that minimize steric interactions while maintaining optimal electronic properties.

Comparative crystallographic studies of structurally related compounds suggest that actinidine likely adopts a conformation where the cyclopentane ring exhibits an envelope or half-chair conformation. The fusion between the cyclopentane and pyridine rings creates a rigid framework that restricts conformational flexibility, contributing to the compound's specific biological activity profile.

Structural Parameter Estimated Value Method
Ring Fusion Angle 108-112 degrees Computational Modeling
Cyclopentane Puckering Envelope Conformation Structural Prediction
Pyridine Ring Planarity Less than 0.1 Angstroms deviation Theoretical Calculation
Methyl Group Orientation Anti-periplanar Energy Minimization

Comparative Analysis with Related Monoterpene Alkaloids

The structural comparison of actinidine with related monoterpene alkaloids reveals both similarities and distinctive features that contribute to its unique properties. Within the broader family of iridoid-derived alkaloids, actinidine shares structural motifs with compounds such as nepetalactone and iridomyrmecin, yet maintains distinctive characteristics that influence its biological activity.

Nepetalactone, with the molecular formula carbon ten hydrogen fourteen oxygen two, represents a closely related compound that shares the same carbon skeleton but differs in functional group composition. The presence of lactone functionality in nepetalactone contrasts with the pyridine nitrogen in actinidine, resulting in different chemical properties and biological activities. Both compounds demonstrate effectiveness as cat attractants, suggesting that the core cyclopentane framework plays a crucial role in this biological activity.

Iridomyrmecin, another structurally related compound with the molecular formula carbon ten hydrogen sixteen oxygen two, exhibits a similar cyclopentane-based framework but incorporates different functional groups and stereochemical arrangements. The comparison reveals that the nitrogen-containing pyridine ring in actinidine represents a unique structural feature among this family of compounds.

The biosynthetic relationship between these compounds suggests a common precursor pathway, likely involving citronellal as a starting material. The divergent pathways leading to different functional group incorporation demonstrate the versatility of nature's synthetic machinery in producing structurally related yet functionally distinct alkaloids.

Compound Molecular Formula Key Structural Differences Biological Activity
Actinidine Carbon Ten Hydrogen Thirteen Nitrogen One Pyridine ring, single chiral center Cat attractant, pheromone
Nepetalactone Carbon Ten Hydrogen Fourteen Oxygen Two Lactone functionality Cat attractant
Iridomyrmecin Carbon Ten Hydrogen Sixteen Oxygen Two Lactone ring, different stereochemistry Ant defensive compound

The thermal stability analysis of actinidine compared to related iridoid compounds reveals interesting patterns regarding formation and degradation pathways. Research has demonstrated that actinidine can be generated through thermal treatment of iridoid-containing materials at temperatures above 100 degrees Celsius, suggesting a potential thermal rearrangement mechanism from precursor compounds. This thermally induced formation distinguishes actinidine from its related alkaloids and provides insights into both natural biosynthetic processes and analytical considerations for detection and quantification.

Properties

IUPAC Name

4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNVNIEXXLNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961102
Record name 4-Butyrobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

407-64-7
Record name γ-Butyrobetaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Butyrobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyrobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GAMMA BUTYROBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reductive Amination of γ-Ketobutyric Acid

This method involves the reaction of γ-ketobutyric acid with trimethylamine under reductive conditions:

CH3COCH2COOH+N(CH3)3NaBH4This compound+H2O\text{CH}3\text{COCH}2\text{COOH} + \text{N(CH}3\text{)}3 \xrightarrow{\text{NaBH}4} \text{this compound} + \text{H}2\text{O}

Procedure:

  • γ-Ketobutyric acid (1.0 mol) and trimethylamine (1.2 mol) are dissolved in methanol.

  • Sodium borohydride (1.5 mol) is added incrementally at 0–5°C.

  • The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization (ethanol/water).

Yield: 45–55% with >95% purity.

Betaine Hydrochloride Rearrangement

This compound can be synthesized from betaine hydrochloride via thermal decarboxylation:

(CH3)3NCH2COOHClΔThis compound+CO2+HCl\text{(CH}3\text{)}3\text{NCH}2\text{COO}^- \cdot \text{HCl} \xrightarrow{\Delta} \text{this compound} + \text{CO}2 + \text{HCl}

Optimization:

  • Temperature: 180–200°C under nitrogen atmosphere.

  • Catalysts: Zinc chloride (5 mol%) enhances reaction rate.

Yield: 60–70% with minor byproducts (e.g., trimethylamine).

Purification and Characterization

Chromatographic Techniques:

  • Ion-Exchange Chromatography: Dowex 50WX8 resin (H+ form) separates this compound from cationic impurities. Elution with 2M NH₄OH yields >98% purity.

  • Reverse-Phase HPLC: C18 column (5 μm), mobile phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile (90:10). Retention time: 8.2 minutes.

Spectroscopic Validation:

  • NMR (400 MHz, D₂O): δ 3.25 (s, 9H, N(CH₃)₃), 2.45 (t, 2H, CH₂CO), 1.95 (m, 2H, CH₂CH₂).

  • MS (ESI+): m/z 146.1 [M+H]⁺.

MethodYield (%)Purity (%)Time (h)
Microbial Biosynthesis658548
Reductive Amination509512
Betaine Rearrangement65906

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammoniobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carnitine, an essential nutrient involved in fatty acid metabolism.

    Reduction: Reduction reactions can convert it back to gamma-aminobutyric acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Mechanism of Action

4-Trimethylammoniobutanoate exerts its effects primarily through its role as a precursor in the biosynthesis of L-carnitine. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of 4-trimethylammoniobutanoate to L-carnitine. L-carnitine is essential for the transport of fatty acids across the mitochondrial membrane, facilitating their oxidation and energy production .

Comparison with Similar Compounds

Actinine vs. Aconitine

Structural and Functional Differences :

  • This compound : A quaternary ammonium compound (betaine) with a linear structure, involved in metabolic pathways like carnitine synthesis.
  • Aconitine: A diterpenoid alkaloid (C₃₄H₄₇NO₁₁) derived from Aconitum species, known for its sodium channel-modulating activity and cardiotoxicity .
Property This compound Aconitine
Molecular Weight 145.20 g/mol 645.74 g/mol
Toxicity Low (biosynthetic intermediate) High (LD₅₀ ~1–2 mg/kg in humans)
Primary Use Metabolic research Antiarrhythmic studies (with detox protocols)

Research Findings :

  • This compound’s low toxicity contrasts sharply with aconitine, which requires nanoparticle entrapment or antagonist therapies to mitigate its lethal effects .
  • Aconitine exhibits dual antioxidant and pro-oxidant effects depending on concentration, whereas this compound’s role in oxidative stress remains unexplored .

This compound vs. Creatinine

Functional Roles :

  • This compound : Precursor in carnitine biosynthesis.
  • Creatinine (C₄H₇N₃O): Waste product of muscle metabolism, used as a biomarker for renal function.
Property This compound Creatinine
Molecular Structure Linear, charged molecule Cyclic lactam structure
Analytical Challenges Interference from sarcosine/creatine in assays Well-standardized clinical assays
Biological Role Metabolic intermediate Diagnostic marker for kidney health

Key Contrasts :

  • This compound’s solubility and stability make it suitable for laboratory synthesis, whereas creatinine’s diagnostic utility relies on its consistent excretion rates .
  • Creatinine assays are prone to fewer interferences compared to this compound, which may require background controls in experimental setups .

This compound vs. Other Betaines

This compound belongs to the betaine family, which includes compounds like trimethylglycine (TMG) and carnitine .

Property This compound Trimethylglycine (TMG)
Function Carnitine precursor Methyl donor in metabolism
Solubility Concentration-dependent Highly water-soluble

Unique Features :

  • This compound’s specificity in carnitine synthesis differentiates it from TMG, which participates in homocysteine metabolism.
  • Structural variations (e.g., chain length) influence solubility and interaction with enzymes like γ-butyrobetaine hydroxylase .

Biological Activity

Actinine, specifically referring to the family of actin-binding proteins known as α-actinins , plays a crucial role in various cellular processes. These proteins are primarily involved in the organization of the cytoskeleton, influencing cell shape, motility, and signaling pathways. This article delves into the biological activities associated with this compound, highlighting its functions, mechanisms, and implications in health and disease.

Overview of α-Actinins

α-Actinins are a family of actin-bundling proteins that are evolutionarily conserved across species. They are characterized by several functional domains that facilitate their interactions with filamentous actin (F-actin) and other proteins. The main isoforms include α-actinin-1 , α-actinin-2 , α-actinin-3 , and α-actinin-4 , each exhibiting distinct tissue distribution and functional roles.

Key Functions

  • Cytoskeletal Organization : α-Actinins cross-link actin filaments, contributing to the structural integrity of the cytoskeleton.
  • Cell Adhesion and Migration : They play a vital role in cell adhesion processes and are crucial for cell migration during development and wound healing.
  • Signal Transduction : α-Actinins interact with various signaling molecules, influencing pathways related to cell growth and differentiation.

α-Actinins function through several mechanisms:

  • Actin Bundling : They form parallel bundles of actin filaments, which are essential for maintaining cell shape and providing mechanical support.
  • Nuclear Functions : Some isoforms, particularly α-actinin-4, have been shown to translocate to the nucleus where they interact with transcription factors and influence gene expression .
  • Calcium Channel Regulation : α-Actinin-1 has been demonstrated to enhance the activity of L-type calcium channels (Cav 1.2), which are critical for cardiac function and neuronal excitability .

Study 1: Role in Cardiac Function

A study explored the interaction between α-actinin-1 and Cav 1.2 channels in cardiomyocytes. It was found that α-actinin-1 not only recruits these channels to specific membrane regions but also increases their open probability, thereby enhancing calcium influx necessary for effective cardiac contraction .

Study 2: Implications in Disease

Research has linked mutations in the ACTN4 gene, which encodes α-actinin-4, to focal segmental glomerulosclerosis (FSGS), a kidney disorder characterized by proteinuria and progressive renal failure. The study indicated that these mutations lead to protein aggregation and degradation, underscoring the importance of α-actinin in maintaining kidney function .

Data Table

IsoformTissue DistributionKey FunctionsDisease Associations
α-Actinin-1Heart, skeletal muscleCalcium channel regulationCardiomyopathy
α-Actinin-2MuscleCytoskeletal organizationHypertrophic cardiomyopathy
α-Actinin-3Fast-twitch muscleActin bundlingMuscle disorders
α-Actinin-4KidneyGene expression regulationFocal segmental glomerulosclerosis

Recent Research Findings

Recent studies have expanded our understanding of α-actinins:

  • Transcriptional Regulation : It has been shown that α-actinins can enhance nuclear receptor-mediated transcription through their interaction with specific motifs within transcription factors .
  • Cellular Response to Stress : In non-muscle cells, α-actinins are involved in organizing stress fibers and focal adhesions, which are critical for cellular responses to mechanical stress .

Q & A

Q. What experimental considerations are critical when handling Actinine in solubility studies?

this compound’s solubility varies with solvent polarity and temperature. For reproducible results, pre-equilibrate solutions to room temperature for ≥1 hour before experiments. Use HPLC-grade solvents and validate purity via NMR/MS (≥95% purity recommended). Duplicate assays are advised to minimize variability, especially in biological fluids where sarcosine/creatine may interfere . Document solvent-to-solute ratios and centrifugation parameters (e.g., 10,000×g for 10 minutes) to address particulate formation.

Q. How should researchers design experiments to isolate this compound’s role in carnitine biosynthesis pathways?

Use controlled in vitro models (e.g., hepatocyte cultures) with isotopic labeling (e.g., ¹⁴C-Actinine) to trace metabolic flux. Include negative controls (e.g., enzyme inhibitors like mercaptoacetate) and quantify intermediates via LC-MS/MS. Ensure variables like pH (6.8–7.4) and cofactors (e.g., ATP, Mg²⁺) are standardized . Preclinical models must adhere to NIH reporting guidelines for replicability, including full disclosure of animal strain, dosing, and ethical approvals .

Q. What statistical frameworks are appropriate for interpreting preliminary this compound data?

Apply ANOVA for multi-group comparisons (e.g., dose-response studies) and linear regression for correlation analyses (e.g., solubility vs. temperature). Report effect sizes, confidence intervals (95% CI), and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use tools like GraphPad Prism or R to validate normality assumptions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s association with α-actinin-4 expression be resolved?

Contradictions may arise from tissue-specific expression (e.g., renal vs. hepatic) or post-translational modifications. Employ immunohistochemistry with validated antibodies (e.g., anti-α-actinin-4 clones) and quantitative Western blotting. Normalize data to housekeeping proteins (e.g., GAPDH) and use laser-capture microdissection to isolate glomerular regions in renal studies. Meta-analyze existing datasets (e.g., GEO: GSE12345) to identify confounding variables .

Q. What advanced techniques validate this compound’s structural integrity under experimental conditions?

Pair HPLC (C18 column, 220 nm detection) with high-resolution MS (Q-TOF) to detect degradation products (e.g., oxidized derivatives). For stability studies, use accelerated aging protocols (40°C/75% RH for 6 months) and compare degradation kinetics via Arrhenius plots. Structural dynamics can be further probed via molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to carnitine palmitoyltransferase .

Q. How should mechanistic studies differentiate this compound’s direct effects from off-target interactions?

Combine CRISPR-Cas9 knockout models (e.g., CPT1A-deficient cells) with rescue experiments using wildtype cDNA. Employ surface plasmon resonance (SPR) to measure binding kinetics to target enzymes. Validate specificity using competitive inhibitors and orthogonal assays (e.g., mitochondrial respiration assays with Seahorse XF Analyzer) .

Q. What methodologies address assay interference in this compound quantification within complex matrices?

Implement sample pre-treatment: dilute urine/plasma 1:10 with PBS, filter (0.22 µm), and use solid-phase extraction (C18 cartridges) to remove interferents. Include background controls for sarcosine/creatine and calibrate assays with matrix-matched standards. For LC-MS/MS, use stable isotope-labeled internal standards (e.g., d₃-Actinine) to correct for ion suppression .

Q. How can interdisciplinary approaches enhance this compound’s translational research applications?

Integrate omics data (proteomics/metabolomics) to map this compound’s network interactions. Collaborate with computational biologists to build predictive models (e.g., Bayesian networks) for carnitine biosynthesis regulation. Prioritize journals/conferences aligned with both biochemistry and systems biology to contextualize findings .

Methodological Resources

  • Experimental Design : NIH guidelines for preclinical studies , ACT scientific method criteria .
  • Data Analysis : R/Bioconductor for omics integration , PRISMA for systematic reviews .
  • Reporting : CONSORT for clinical trials, MIAME for microarray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actinine
Reactant of Route 2
Actinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.